
3-Bromo-1-tert-butylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-tert-butylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a bromine atom attached to the third carbon of the piperidinone ring and a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-tert-butylpiperidin-2-one typically involves the bromination of 1-tert-butylpiperidin-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature to ensure controlled bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-tert-butylpiperidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-tert-butylpiperidin-2-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex piperidinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include azido, thiocyano, or methoxy derivatives.
Reduction: The major product is 1-tert-butylpiperidin-2-one.
Oxidation: Various oxidized piperidinone derivatives can be formed.
Scientific Research Applications
3-Bromo-1-tert-butylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-tert-butylpiperidin-2-one: This compound has an amino group instead of a bromine atom.
3-Bromo-1-butylpiperidin-2-one: This compound has a butyl group instead of a tert-butyl group.
Uniqueness
3-Bromo-1-tert-butylpiperidin-2-one is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom provides reactivity for substitution reactions, while the tert-butyl group offers steric protection, making the compound versatile for various synthetic applications.
Properties
CAS No. |
1340526-76-2 |
|---|---|
Molecular Formula |
C9H16BrNO |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-bromo-1-tert-butylpiperidin-2-one |
InChI |
InChI=1S/C9H16BrNO/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6H2,1-3H3 |
InChI Key |
PCNKKRMNBKXLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCCC(C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
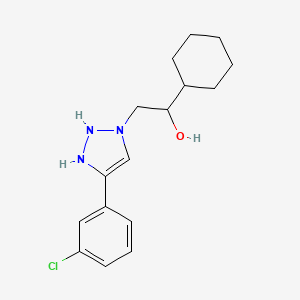
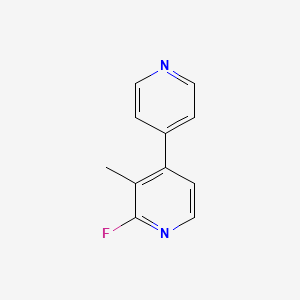
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
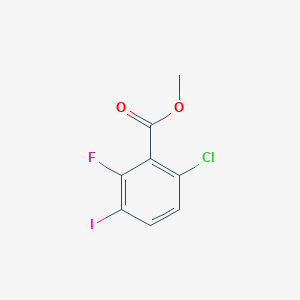
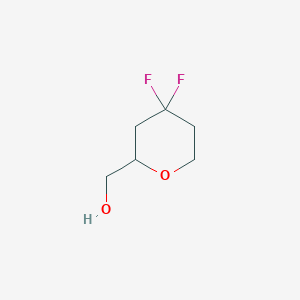

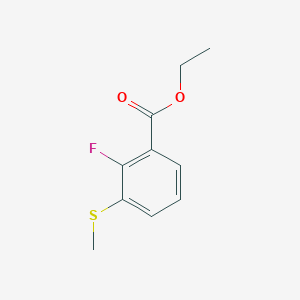
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
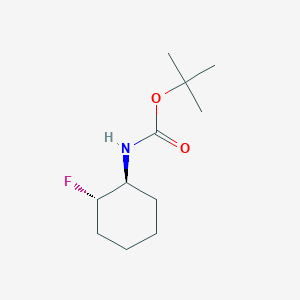
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
